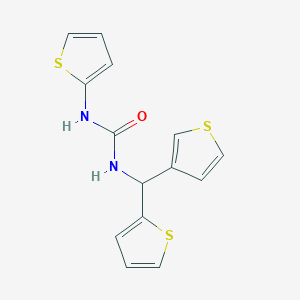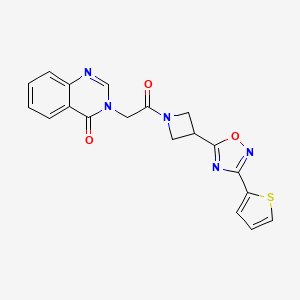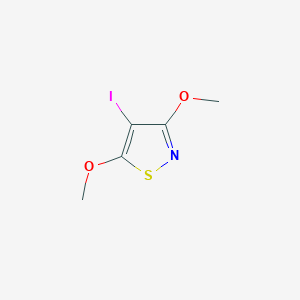
2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline, also known as BPIQ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPIQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
1. Antioxidant and Antibacterial Properties
Quinoline derivatives have shown significant potential in antioxidant and antibacterial applications. For instance, phenolic esters and amides of quinoline carboxylic acid demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Furthermore, they exhibited equipotent antibacterial activities to ampicillin against various bacterial strains, such as Enterococcus sp and Staphylococcus aureus (Shankerrao et al., 2013).
2. Fluorescent Probes
Quinoline derivatives have been synthesized and investigated for their fluorescent properties, useful in bioimaging and other applications. A study detailed the synthesis of quinoline derivatives that emitted green light with high quantum yield in various solvents, indicating their potential as fluorescent probes (Bodke et al., 2013).
3. Anti-Leukemic Activity
Certain quinoline compounds have shown cytotoxic potential against leukemia cell lines. A study on a quinoline derivative demonstrated significant anti-leukemic activity, characterized by single-crystal X-ray diffraction and other analytical methods (Guillon et al., 2018).
4. Acetylcholinesterase and Butyrylcholinesterase Inhibition
Functionalized quinolines have been evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. Certain derivatives demonstrated potent inhibition of these enzymes, suggesting therapeutic potential (Jin et al., 2014).
5. Anti-Tubercular and Antibacterial Activity
Quinoline derivatives have been synthesized and screened for anti-tubercular and antibacterial activities. Some compounds showed significant anti-tubercular activity comparable to the reference drug rifampicin, indicating their potential as candidates for further investigation (Li et al., 2019).
6. Antimalarial Agents
Quinoline compounds, including chloroquine and hydroxychloroquine, have been extensively studied and used as antimalarial agents. Their structures and pharmacological properties have been well-documented, illustrating their significant role in treating malaria (Tanenbaum & Tuffanelli, 1980).
7. Mycobacterium Tuberculosis DNA Gyrase Inhibition
Studies on acridine derivatives, related to quinolines, have shown promising results in inhibiting Mycobacterium tuberculosis DNA gyrase, an enzyme crucial for the bacterium's survival. This suggests potential applications in tuberculosis treatment (Medapi et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O/c29-25-10-4-8-23(19-25)20-32-26-11-5-9-24-12-13-27(30-28(24)26)31-16-14-22(15-17-31)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZIKIUWAHEFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC(=CC=C5)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)

![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)
![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)
